molecular formula C8H3Cl2N3 B15251892 6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile

6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile

Cat. No.: B15251892
M. Wt: 212.03 g/mol
InChI Key: ASVHMJZXIZMNDX-UHFFFAOYSA-N
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Description

6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile is a heterocyclic aromatic compound that contains both nitrogen and chlorine atoms in its structure. This compound is known for its unique chemical properties and has been widely used in various scientific research fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile typically involves the reaction of 2,6-dichloropyridine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyridine oxides, while substitution reactions can produce a variety of substituted imidazo[1,2-A]pyridine derivatives .

Mechanism of Action

The mechanism of action of 6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications .

Properties

Molecular Formula

C8H3Cl2N3

Molecular Weight

212.03 g/mol

IUPAC Name

6,8-dichloroimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H3Cl2N3/c9-5-1-7(10)8-12-3-6(2-11)13(8)4-5/h1,3-4H

InChI Key

ASVHMJZXIZMNDX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)C#N)Cl

Origin of Product

United States

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